molecular formula C12H18N2O2 B14877979 4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine

4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14877979
M. Wt: 222.28 g/mol
InChI Key: HRDBRKJGRRETOZ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,3-dimethoxyphenyl group. One common synthetic route involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine can then undergo cyclization to form the pyrrolidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2,3-Dimethoxyphenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N2O2/c1-15-11-5-3-4-8(12(11)16-2)9-6-14-7-10(9)13/h3-5,9-10,14H,6-7,13H2,1-2H3

InChI Key

HRDBRKJGRRETOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CNCC2N

Origin of Product

United States

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